2-Methyl-1-(thiophen-2-yl)propan-1-one
CAS No.: 36448-60-9
Cat. No.: VC2430871
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36448-60-9 |
|---|---|
| Molecular Formula | C8H10OS |
| Molecular Weight | 154.23 g/mol |
| IUPAC Name | 2-methyl-1-thiophen-2-ylpropan-1-one |
| Standard InChI | InChI=1S/C8H10OS/c1-6(2)8(9)7-4-3-5-10-7/h3-6H,1-2H3 |
| Standard InChI Key | OTQCCAKDOPROBT-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)C1=CC=CS1 |
| Canonical SMILES | CC(C)C(=O)C1=CC=CS1 |
Introduction
Chemical Identity and Structural Characteristics
2-Methyl-1-(thiophen-2-yl)propan-1-one, indexed under CAS number 36448-60-9, is an organic compound with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol . This compound belongs to the family of ketones containing a heterocyclic thiophene ring. The structure consists of a thiophene ring attached to a propanone backbone with a methyl substituent, creating a distinctive chemical architecture that contributes to its reactivity and functional properties.
The compound is also known by several synonyms in chemical literature, including:
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2-Methyl-1-(2-thienyl)-1-propanone
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1-Propanone, 2-methyl-1-(2-thienyl)-
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2-isobutyrylthiophene
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, imparts unique electronic properties to this compound. This structural characteristic makes 2-Methyl-1-(thiophen-2-yl)propan-1-one particularly interesting for various chemical applications and research endeavors requiring sulfur-containing heterocycles.
Physical Properties
The physical properties of 2-Methyl-1-(thiophen-2-yl)propan-1-one have been well-documented through various analytical methods. These properties determine its behavior in chemical reactions, purification processes, and potential applications. Table 1 presents a comprehensive overview of the key physical properties of this compound.
Table 1: Physical Properties of 2-Methyl-1-(thiophen-2-yl)propan-1-one
The relatively high boiling point of 238°C at atmospheric pressure indicates strong intermolecular forces, which is consistent with the presence of the thiophene ring and carbonyl group in its structure . The LogP value of 2.58680 suggests moderate lipophilicity, which may influence its solubility profile and potential interactions with biological systems .
Synthesis Methods
The synthesis of 2-Methyl-1-(thiophen-2-yl)propan-1-one can be achieved through multiple routes, with varying yields and reaction conditions. Understanding these synthetic pathways is crucial for researchers seeking to produce this compound efficiently for further studies or applications.
Synthesis from 2-Acetylthiophene and Methanol
One well-documented approach involves the reaction of 2-acetylthiophene with methanol under specific catalytic conditions. This method employs manganese complexes with caesium carbonate in an inert atmosphere, highlighting the importance of organometallic catalysts in facilitating efficient synthesis pathways .
The reaction conditions typically include:
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Catalyst: [(PC NHCP)Mn(CO)₂(H)]
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Base: Caesium carbonate
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Temperature: 110°C
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Atmosphere: Inert (requires glovebox conditions)
This high-yielding synthetic route represents a significant advancement in accessing 2-Methyl-1-(thiophen-2-yl)propan-1-one with excellent purity, making it suitable for research applications requiring high-quality material .
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| TRC | B498068 | 100mg | $45.00 |
| AK Scientific | 0241CM | 100mg | $154.00 |
| American Custom Chemicals Corporation | CHM0101877 | 1g | $648.81 |
| Rieke Metals | K0478202 | 1g | $661.00 |
| American Custom Chemicals Corporation | CHM0101877 | 2.5g | $852.21 |
The significant variation in pricing across different suppliers (from $45 to $154 for 100mg) highlights the importance of supplier selection in research planning and budgeting . The higher costs associated with larger quantities suggest potential economies of scale challenges in the production of this specialized compound.
Analytical Characterization
Proper characterization of 2-Methyl-1-(thiophen-2-yl)propan-1-one is essential for confirming its identity and purity in research applications. While the available sources provide limited specific analytical data, standard characterization methods for similar compounds typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy, with particular attention to the characteristic carbonyl stretching frequency
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Mass spectrometry (MS)
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Elemental analysis
The exact mass of 154.04500 reported in the literature provides a reference point for mass spectrometric identification . The carbonyl group would typically show a characteristic absorption band in the IR spectrum at approximately 1650-1700 cm⁻¹, though specific values for this compound are not provided in the available sources.
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